6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one consists of a benzofuran ring with two fluorine atoms attached at the 6 and 7 positions . The InChI code for this compound is 1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-3,11H .Physical And Chemical Properties Analysis
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one is a powder at room temperature .Scientific Research Applications
Synthesis and Analytical Methods
Electrochemical Synthesis : Anodic fluorination of benzofuran derivatives including 6,7-difluoro-2,3-dihydro-1-benzofuran-3-one has been studied, highlighting efficient synthesis methods for fluorinated compounds (Dawood & Fuchigami, 2004).
Ruthenium/TFA-Catalyzed Coupling : Research on catalytic systems for coupling secondary propargylic alcohols with cyclic 1,3-diketones identified the selective formation of 6,7-dihydro-5H-benzofuran-4-ones, demonstrating the compound's relevance in organic synthesis (Cadierno et al., 2008).
Synthesis of Liquid Crystal Compounds : A study on the design and synthesis of liquid crystal compounds included the use of 6,7-dihydrocyclopenta[5,6-b]benzofuran, highlighting the compound's potential in the development of high birefringence liquid crystals (Wan et al., 2020).
Chemical Reactions and Applications
Domino Synthesis Processes : Investigations into CuI-catalyzed domino processes for synthesizing benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters show the compound's utility in creating diverse chemical structures (Lu et al., 2007).
Electrochemical Studies for Analytical Applications : An electrochemical study involving benzofuran derivatives in modified electrode-based CNT/ionic liquids highlights the use of these compounds in detecting nanomolar concentrations of hydrazine, demonstrating their application in analytical chemistry (Mazloum‐Ardakani & Khoshroo, 2013).
Palladium-Catalyzed Tandem Annulation : Research on palladium-catalyzed tandem annulation processes for constructing 2,3-difunctionalized benzofuran derivatives in ionic liquids shows the compound's significance in facilitating efficient and eco-friendly synthesis methods (Li et al., 2015).
Safety And Hazards
The safety information for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
While specific future directions for 6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one are not available, benzofuran derivatives are a focus of research due to their wide range of biological activities . They are being explored for their potential as therapeutic agents, particularly in the field of antimicrobial therapy .
properties
IUPAC Name |
6,7-difluoro-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAMYXXHEDSDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-2,3-dihydro-1-benzofuran-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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